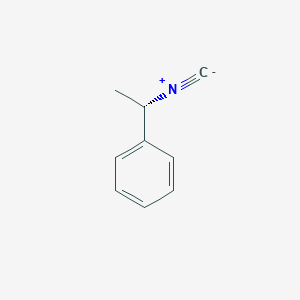

(S)-(-)-α-Méthylbenzylisocyanure

Vue d'ensemble

Description

“(S)-(-)-alpha-Methylbenzyl isocyanide” is an organic compound with the functional group –N+≡C−. It is the isomer of the related nitrile (–C≡N), hence the prefix is isocyano .

Synthesis Analysis

The synthesis of a broad range of isocyanides with multiple functional groups can be lengthy and inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .Molecular Structure Analysis

The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry . The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon .Chemical Reactions Analysis

Isocyanides exhibit unusual reactivity in organic chemistry exemplified for example in the Ugi reaction . The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry .Physical And Chemical Properties Analysis

Isocyanides are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . The organic part is connected through the nitrogen atom in the isocyanide group, and not via the carbon as in cyanide .Applications De Recherche Scientifique

Chimie Médicinale

Les isocyanures se sont taillé une place de choix en chimie médicinale grâce à leurs propriétés de coordination métallique. Ils sont connus pour leur activité biologique puissante en tant que composés antibactériens, antifongiques, antipaludiques, antifoulings et antitumoraux. Le groupe fonctionnel isocyanure est considéré comme un pharmacophore non conventionnel, particulièrement utile comme tête de guerre de coordination métallique .

Applications antibactériennes et antifongiques

Les isocyanures présentent des propriétés antibactériennes et antifongiques significatives. Leur capacité à interagir avec les ions métalliques dans les systèmes biologiques peut perturber les processus essentiels dans les cellules microbiennes, ce qui les rend efficaces pour lutter contre les infections .

Activité antipaludique

La structure chimique unique des isocyanures leur permet d'être utilisés dans le développement de médicaments antipaludiques. Leur réactivité avec les composés contenant du fer dans le parasite du paludisme peut inhiber sa croissance et sa prolifération .

Propriétés antitumorales

Les isocyanures se sont montrés prometteurs dans le domaine de l'oncologie. Leurs capacités de liaison aux métaux leur permettent de cibler et d'interférer avec les métalloenzymes essentielles à la croissance tumorale et aux métastases .

Chimie de coordination

En raison de leur forte affinité pour les métaux, les isocyanures sont largement utilisés en chimie de coordination. Ils servent de ligands dans la formation de structures complexes avec des métaux, qui ont des applications en catalyse et en science des matériaux .

Synthèse de produits naturels

Les isocyanures jouent un rôle essentiel dans la synthèse de produits naturels ou naturels. Ils sont impliqués dans des réactions multicomposants qui sont essentielles à la production de molécules organiques complexes présentes dans la nature .

Chimie des polymères

La réactivité des isocyanures les rend précieux en chimie des polymères. Ils peuvent être utilisés pour créer des polymères aux propriétés spécifiques, telles qu'une durabilité ou une conductivité accrue .

Méthodes de synthèse innovantes

Les progrès récents en chimie des isocyanures ont conduit à des méthodes de synthèse innovantes qui évitent les problèmes traditionnels associés aux réactions des isocyanures. Ces méthodes sont plus respectueuses de l'environnement et peuvent être mises à l'échelle pour des applications industrielles .

Mécanisme D'action

Target of Action

The primary targets of (S)-(-)-alpha-Methylbenzyl isocyanide are essential metabolic enzymes involved in various biochemical processes . Isocyanides, including (S)-(-)-alpha-Methylbenzyl isocyanide, have been found to covalently modify these enzymes, particularly those involved in the fatty acid biosynthetic process and the hexosamine pathway .

Mode of Action

(S)-(-)-alpha-Methylbenzyl isocyanide interacts with its targets through a covalent binding mechanism . It binds to the active site cysteines of the targeted enzymes, leading to concentration-dependent labeling and functional inhibition . This interaction results in the destabilization and dysregulation of proteins related to the targeted pathways .

Biochemical Pathways

The action of (S)-(-)-alpha-Methylbenzyl isocyanide affects several biochemical pathways. The compound’s interaction with enzymes involved in the fatty acid biosynthetic process and the hexosamine pathway leads to significant changes in these pathways . The downstream effects include the destabilization and dysregulation of proteins related to these pathways .

Result of Action

The result of (S)-(-)-alpha-Methylbenzyl isocyanide’s action at the molecular and cellular level is the inhibition of essential metabolic enzymes . This inhibition leads to the destabilization and dysregulation of proteins related to the targeted pathways . The compound’s action can therefore significantly alter cellular metabolism and function.

Safety and Hazards

Health effects of isocyanate exposure include irritation of skin and mucous membranes, chest tightness, and difficult breathing. Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals . Isocyanates are used in a wide range of industrial products, including paints, glues and resins. They are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis .

Orientations Futures

The design of luminescent compounds is to use the isocyanide as an electrophilic precursor, converted to an acyclic carbene by nucleophilic addition which imparts certain photophysical advantages . This Perspective aims to show the diverse roles played by isocyanides in the design of luminescent compounds, showcasing the recent developments that have led to a substantial growth in fundamental knowledge, function, and applications related to photoluminescence .

Propriétés

IUPAC Name |

[(1S)-1-isocyanoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCAPMXVCPVFEH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450685 | |

| Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21872-32-2 | |

| Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-α-Methylbenzyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

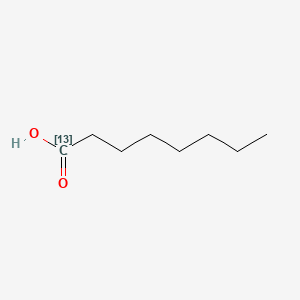

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

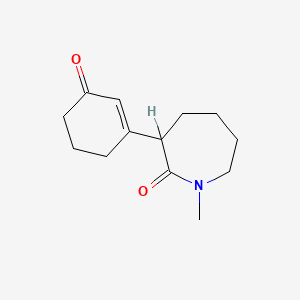

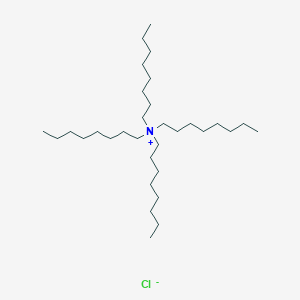

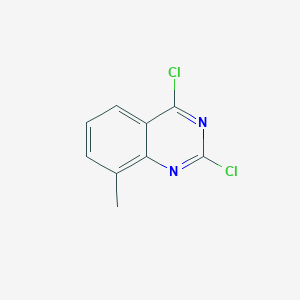

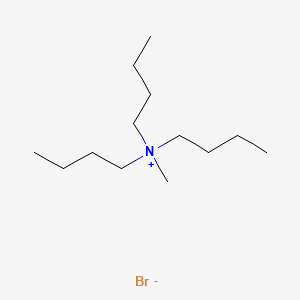

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)